3,3-Dimethylbutan-2-amine hydrochloride
Description
Structural Significance and Stereochemical Attributes
The molecular structure of 3,3-Dimethylbutan-2-amine hydrochloride is characterized by a six-carbon aliphatic backbone. The core of the molecule is a butane (B89635) chain with an amine group (-NH₂) located at the second carbon position and two methyl groups (-CH₃) at the third carbon position. This substitution pattern results in a distinct structural arrangement. The two methyl groups on the third carbon and the adjacent methyl group form a tertiary butyl (t-butyl) group, which is known for its significant steric bulk.
This bulky t-butyl group is positioned directly adjacent to the second carbon, which is a chiral center. The presence of four different substituents (a hydrogen atom, a methyl group, the t-butyl group, and the amino group) on this carbon atom gives rise to stereoisomerism. Consequently, 3,3-Dimethylbutan-2-amine can exist as a pair of enantiomers: (2S)-3,3-dimethylbutan-2-amine and (2R)-3,3-dimethylbutan-2-amine. nih.govuq.edu.au The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid (HCl), resulting in an ammonium (B1175870) cation and a chloride anion. nih.govnih.gov This ionic nature significantly influences the compound's physical properties, such as its melting point and solubility.
| Property | Value |
|---|---|
| IUPAC Name | 3,3-dimethylbutan-2-amine;hydrochloride nih.gov |
| Molecular Formula | C₆H₁₆ClN nih.govnih.govcymitquimica.com |
| Molecular Weight | 137.65 g/mol nih.govnih.govcymitquimica.com |
| Parent Compound | 3,3-dimethylbutan-2-amine chemspider.comnist.gov |
| Chiral Center | Carbon-2 |
| Component Compounds | (2S)-3,3-dimethylbutan-2-amine; Hydrochloric Acid nih.gov |
Historical Context of Aliphatic Amine Hydrochlorides in Synthetic Chemistry
Aliphatic amines are a fundamental class of organic compounds that have long been cornerstones of synthetic chemistry. nbinno.com Their basicity and nucleophilicity make them essential reagents and intermediates in a vast number of chemical transformations, including the synthesis of amides, dyes, and pharmaceuticals. quora.comwikipedia.org Lower molecular weight aliphatic amines are often volatile, odorous, and hygroscopic liquids, which can present handling challenges.
Historically, chemists have addressed these challenges by converting amines into their corresponding hydrochloride salts. The reaction of an amine with hydrochloric acid produces a stable, non-volatile solid salt. spectroscopyonline.com This conversion offers several practical advantages in a synthetic context:
Improved Stability and Shelf-life: Amine salts are generally more stable to air and oxidation than their free base counterparts, allowing for longer storage periods.
Ease of Handling: As crystalline solids, hydrochloride salts are easier to weigh and dispense accurately compared to liquids. Their reduced volatility also mitigates strong, often unpleasant odors.
Enhanced Solubility: While many free amines are soluble primarily in organic solvents, their hydrochloride salts are often soluble in water and polar protic solvents. This property is particularly crucial in the pharmaceutical industry, where aqueous solubility can improve the bioavailability of drug molecules. spectroscopyonline.com
Purification: The formation of a crystalline salt can be an effective method for purifying the parent amine from non-basic impurities.
In modern synthetic chemistry, amine hydrochlorides are not only used as stable precursors to be converted back to the free amine before use but are also employed directly as bifunctional reagents in certain reactions. rsc.org They serve as a source of both the amine nucleophile and an acid catalyst, streamlining synthetic procedures.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRXUCIAWFPHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968329 | |
| Record name | 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53561-77-6 | |
| Record name | Propylamine, 1,2,2-trimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053561776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,3 Dimethylbutan 2 Amine Hydrochloride
Established Preparation Routes for Racemic 3,3-Dimethylbutan-2-amine Hydrochloride
The most common and established method for synthesizing racemic 3,3-Dimethylbutan-2-amine is through the reductive amination of 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379). This process typically involves a two-step, one-pot reaction. First, pinacolone reacts with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate (B1220265), to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). organic-chemistry.org For instance, treating pinacolone with ammonia in the presence of a Lewis acid like titanium(IV) isopropoxide, followed by reduction with sodium borohydride, yields the racemic amine. organic-chemistry.org
Once the free base of 3,3-Dimethylbutan-2-amine is isolated, it is converted to its hydrochloride salt. This is achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, ethanol) with hydrochloric acid (HCl), either as a gas or an aqueous solution. The resulting salt precipitates from the solution and can be isolated by filtration.
A summary of common reductive amination conditions is presented below.
| Amine Source | Reducing Agent | Catalyst (if any) | Typical Solvent |
| Ammonia (aq.) | H₂ | Raney Nickel | Ethanol |
| Ammonium Formate | Formic Acid | Rhodium Complex | Water/Organic |
| Ammonia | NaBH₄ | Ti(O-iPr)₄ | Ethanol |
Enantioselective Synthesis of (R)- and (S)-3,3-Dimethylbutan-2-amine Hydrochloride
Producing enantiomerically pure forms of 3,3-Dimethylbutan-2-amine requires specialized asymmetric synthesis techniques. These methods are crucial for applications where a specific stereoisomer is required.
Chiral Auxiliary-Mediated Approaches to Chiral 3,3-Dimethylbutan-2-amine
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral amines like 3,3-Dimethylbutan-2-amine, a common strategy involves the use of chiral auxiliaries such as pseudoephedrine or Evans oxazolidinones. wikipedia.orgnih.gov For example, a carboxylic acid can be coupled to pseudoephedrine to form a chiral amide. The α-carbon can then be alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid, which can be converted to the target amine via reactions like the Curtius or Hofmann rearrangement. While effective, this multi-step approach can be lengthy.
A more direct approach involves the diastereoselective reduction of an imine derived from pinacolone and a chiral amine, such as (R)- or (S)-α-methylbenzylamine. The steric influence of the chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to a diastereomeric excess of one amine product. The chiral auxiliary is then removed, typically by hydrogenolysis, to yield the desired enantiopure primary amine.
Asymmetric Catalytic Strategies for 3,3-Dimethylbutan-2-amine Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. google.com The most prominent strategy for synthesizing chiral amines is the asymmetric hydrogenation or transfer hydrogenation of prochiral imines.
In this method, the imine of 3,3-dimethyl-2-butanone is prepared and then subjected to hydrogenation using a chiral transition-metal catalyst. Catalysts based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), have proven effective for this type of transformation. For instance, Cp*Ir complexes with chiral picolinamide (B142947) moieties can catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source, yielding primary amines with high enantioselectivity. organic-chemistry.org
The aza-Morita-Baylis-Hillman (aza-MBH) reaction represents another catalytic strategy. nih.gov This reaction can form carbon-carbon bonds and create a chiral center, which could subsequently be converted to the desired amine structure.
| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |
| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | N-aryl imine of pinacolone | Typically >90% |
| [Ir(p-cymene)Cl₂]₂ / Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Imine of pinacolone | Up to 99% |
| Chiral Phosphoric Acid | Asymmetric aza-Friedel-Crafts | N-Boc ketimine | Good to excellent |
Resolution Techniques for Enantiopure 3,3-Dimethylbutan-2-amine
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. mdpi.com For amines, classical resolution involves the use of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. mdpi.comrsc.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. mdpi.com
For the resolution of racemic 3,3-Dimethylbutan-2-amine, common chiral resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid. For example, when racemic 3,3-Dimethylbutan-2-amine is treated with an equimolar amount of L-(+)-tartaric acid in a suitable solvent, two diastereomeric salts are formed: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). Due to differences in their crystal lattice energies, one salt will typically be less soluble and will crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine, which is then converted to its hydrochloride salt.
Modern Advancements in Primary Amine Hydrochloride Synthesis
Modern synthetic chemistry continues to seek more efficient, sustainable, and atom-economical methods for the synthesis of primary amines and their salts. google.com One area of advancement is the development of novel catalytic systems that can operate under milder conditions with higher selectivity. For example, gold and rhodium dual-catalyst systems have been developed to synthesize primary amines from alkynes and ammonium formate in a one-pot reaction. google.com This method avoids the use of strong bases and generates no by-products, leading to high atomic economy. google.com
Another significant advancement is the direct amination of C-H bonds. While challenging, this approach avoids the need for pre-functionalized starting materials like ketones or halides. Iron-based catalytic systems have been shown to enable the direct primary amination of benzylic, allylic, and aliphatic C(sp³)-H bonds under aqueous conditions, using air as the oxidant. organic-chemistry.org Such methods represent a more direct and environmentally friendly route to synthesizing complex amines.
Furthermore, protocols for the direct conversion of amine hydrochloride salts to other functional groups, such as amides, have been streamlined. tandfonline.com Efficient methods using orthoesters or microwave irradiation allow for rapid and high-yielding transformations directly from the stable hydrochloride salt, enhancing the utility of these compounds as synthetic intermediates. tandfonline.com
Spectroscopic Characterization and Structural Analysis of 3,3 Dimethylbutan 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be determined. For 3,3-Dimethylbutan-2-amine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable tools for its characterization.
The ¹H NMR spectrum of the free base, 3,3-dimethylbutan-2-amine, provides a foundational understanding of the proton environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The formation of the hydrochloride salt, by protonation of the amine group, induces significant changes in the chemical shifts of nearby protons due to the electron-withdrawing effect of the newly formed ammonium (B1175870) group (-NH₃⁺).
The protons on the nitrogen atom and the adjacent methine and methyl groups are most affected. The ammonium protons are expected to appear as a broad singlet at a significantly downfield-shifted position. The methine proton (H-2) and the methyl protons at position 1 (H-1) will also experience a downfield shift. The tert-butyl protons, being further away from the ammonium center, are expected to be least affected.
A detailed assignment of the ¹H NMR chemical shifts for 3,3-dimethylbutan-2-amine is presented in the table below. The expected shifts for the hydrochloride salt are also included for comparison, based on the general effects of amine protonation.
| Proton | Chemical Shift (δ) of Free Amine (ppm) | Expected Chemical Shift (δ) of Hydrochloride Salt (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH₃ (at C1) | ~1.05 | Downfield shifted | Doublet | ~6.5 |
| -CH (at C2) | ~2.80 | Downfield shifted | Quartet | ~6.5 |
| -C(CH₃)₃ (at C3) | ~0.88 | Minimally affected | Singlet | N/A |
| -NH₂ | Variable | Significantly downfield shifted (broad singlet) | Broad Singlet | N/A |
Note: The chemical shifts for the free amine are approximate and can vary depending on the solvent and concentration. The expected shifts for the hydrochloride salt are qualitative predictions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Similar to ¹H NMR, the protonation of the amine group in the hydrochloride salt causes a downfield shift for the adjacent carbon atoms. The effect is most pronounced for the carbon atom directly bonded to the nitrogen (C-2) and diminishes with increasing distance.
The quaternary carbon of the tert-butyl group is also identifiable in the spectrum. The chemical shifts for the carbon atoms in 3,3-dimethylbutan-2-amine are provided in the table below, along with the anticipated shifts for its hydrochloride salt.
| Carbon Atom | Chemical Shift (δ) of Free Amine (ppm) | Expected Chemical Shift (δ) of Hydrochloride Salt (ppm) |
| C1 (-CH₃) | ~15 | Downfield shifted |
| C2 (-CH) | ~55 | Significantly downfield shifted |
| C3 (-C(CH₃)₃) | ~33 | Minimally affected |
| C4, C5, C6 (-C(CH₃)₃) | ~26 | Minimally affected |
Note: The chemical shifts for the free amine are approximate values. The expected shifts for the hydrochloride salt are qualitative predictions.
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of the molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in the complete structural assignment of this compound.
A COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak between the methine proton (H-2) and the methyl protons at C-1 would confirm their adjacent relationship. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra. For more complex stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to identify protons that are close in space.
Mass Spectrometry (MS) for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of this compound, the analysis would typically be performed on the free base, as the hydrochloride salt can be thermally labile in the mass spectrometer's ion source.
Electron Ionization (EI) mass spectrometry of 3,3-dimethylbutan-2-amine would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the free amine (C₆H₁₅N), which is 101.19 g/mol . The fragmentation pattern would provide further structural information. A prominent fragment would likely be the loss of a methyl group to form a stable iminium ion. Another characteristic fragmentation would be the cleavage of the C2-C3 bond, leading to the formation of a tert-butyl cation.
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the ammonium group and the alkyl framework.
The most significant difference between the IR spectrum of the free amine and its hydrochloride salt is the appearance of strong, broad absorptions in the 2400-3200 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of an ammonium salt. The N-H bending vibrations are typically observed in the 1500-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl and methine groups will appear around 2850-3000 cm⁻¹. The presence of the tert-butyl group can be identified by characteristic bending vibrations.
X-ray Diffraction Studies of Related Amine Hydrochlorides or Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound may not be readily available in the public domain, the study of related simple amine hydrochlorides provides valuable insights into the expected crystal packing and hydrogen bonding interactions. acs.orgcambridge.org
Computational Chemistry and Theoretical Investigations of 3,3 Dimethylbutan 2 Amine Hydrochloride
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the 3,3-dimethylbutan-2-ammonium cation (the protonated form of 3,3-dimethylbutan-2-amine), these calculations can be performed using various levels of theory, with Density Functional Theory (DFT) offering a good balance between accuracy and computational cost. A common functional used for such organic molecules is B3LYP, paired with a basis set like 6-31G*.
Electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electron density, molecular orbitals, and electrostatic potential. The positive charge of the 3,3-dimethylbutan-2-ammonium cation is primarily localized on the ammonium (B1175870) group. The molecular electrostatic potential (MEP) map would visually represent this, with a region of positive potential (typically colored blue) around the -NH3+ group, indicating its susceptibility to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In this cation, the HOMO is likely to be located on the sigma bonds of the carbon skeleton, while the LUMO would be associated with the antibonding orbitals of the C-N and N-H bonds.
Table 1: Calculated Geometric Parameters for the 3,3-Dimethylbutan-2-ammonium Cation (Note: The following data is illustrative and based on typical values from DFT calculations for similar structures, as specific published data for this compound is limited.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.50 Å |
| C-C (backbone) | 1.54 Å | |
| C-H | 1.09 Å | |
| N-H | 1.02 Å | |
| Bond Angle | C-N-H | 109.5° |
| C-C-N | 110.0° | |
| C-C-C | 109.5° | |
| Dihedral Angle | H-C-N-H | 60° (staggered) |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis of 3,3-Dimethylbutan-2-amine hydrochloride is crucial for understanding its dynamic behavior and how its shape influences its interactions. The molecule has several rotatable bonds, primarily the C-C bond between the chiral center and the tert-butyl group, and the C-N bond. Rotation around these bonds gives rise to different conformers, each with a specific energy.
Mapping the conformational energy landscape involves systematically rotating these bonds and calculating the energy of each resulting conformation. This can be achieved through computational methods such as molecular mechanics or more accurate quantum chemical calculations. The results are often visualized as a potential energy surface (PES), which plots the energy of the molecule as a function of one or more dihedral angles.
For the 3,3-dimethylbutan-2-ammonium cation, the rotation around the C2-C3 bond is of particular interest. The bulky tert-butyl group creates significant steric hindrance, leading to distinct energy minima and maxima as it rotates relative to the ammonium group. The lowest energy conformers will be those that minimize steric clash. These are likely to be staggered conformations where the bulky groups are as far apart as possible. The energy barriers between these conformers determine the rate of interconversion at a given temperature. A comprehensive conformational search would identify all stable conformers and the transition states that connect them, providing a complete picture of the molecule's flexibility.
Table 2: Relative Energies of Hypothetical Conformers of the 3,3-Dimethylbutan-2-ammonium Cation (Note: This data is illustrative, representing a simplified rotational scan around the C2-C3 bond.)
| Conformer | Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 0.0 |
| Eclipsed 1 | 120° | 4.5 |
| Staggered 2 | 180° | 0.2 |
| Eclipsed 2 | 240° | 4.8 |
| Staggered 3 | 300° | 0.1 |
| Eclipsed 3 | 360°/0° | 5.0 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the most relevant spectra to predict would be Nuclear Magnetic Resonance (NMR) and Infrared (IR).
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data. The predicted ¹H NMR spectrum of the 3,3-dimethylbutan-2-ammonium cation would show distinct signals for the protons of the tert-butyl group (a singlet), the methyl group attached to the chiral center (a doublet), the methine proton at the chiral center (a multiplet), and the protons of the ammonium group (a broad singlet). The calculated ¹³C NMR spectrum would similarly show distinct peaks for each unique carbon atom.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. For the 3,3-dimethylbutan-2-ammonium cation, characteristic calculated vibrational modes would include N-H stretching frequencies in the range of 3100-3300 cm⁻¹, C-H stretching frequencies around 2800-3000 cm⁻¹, and various bending and rocking modes at lower frequencies.
Table 3: Predicted Spectroscopic Data for the 3,3-Dimethylbutan-2-ammonium Cation (Note: These are hypothetical values for illustrative purposes.)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (tert-butyl H) | ~1.0 ppm |
| Chemical Shift (CH₃-CH H) | ~1.2 ppm | |
| Chemical Shift (CH-N H) | ~3.0 ppm | |
| Chemical Shift (NH₃⁺ H) | ~7.5 ppm | |
| ¹³C NMR | Chemical Shift (tert-butyl C) | ~25 ppm |
| Chemical Shift (quaternary C) | ~35 ppm | |
| Chemical Shift (CH-CH₃) | ~15 ppm | |
| Chemical Shift (CH-N) | ~55 ppm | |
| IR | N-H Stretch | 3200 cm⁻¹ |
| C-H Stretch | 2950 cm⁻¹ | |
| N-H Bend | 1600 cm⁻¹ |
Theoretical Studies of Reactivity and Reaction Pathways
Theoretical studies can provide deep insights into the reactivity of this compound and the mechanisms of its potential reactions. Computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies.
The reactivity of the 3,3-dimethylbutan-2-ammonium cation is largely dictated by the presence of the positively charged ammonium group and the steric bulk of the tert-butyl group. The acidic protons on the ammonium group make it a potential proton donor in acid-base reactions. The carbon atom attached to the nitrogen is electrophilic, but nucleophilic substitution at this center would be sterically hindered.
Computational studies could explore various reaction types, such as deprotonation, elimination, or reactions with nucleophiles. For a given reaction, the potential energy surface can be calculated to map out the entire reaction coordinate. The structures of reactants, products, intermediates, and transition states can be optimized, and their energies calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For example, the mechanism of an E2 elimination reaction, where a strong base removes a proton and the ammonium group acts as a leaving group, could be computationally modeled to determine its feasibility and stereochemical outcome.
Computational Approaches to Chiral Recognition and Stereoselectivity
As 3,3-Dimethylbutan-2-amine is a chiral molecule, computational methods are particularly useful for studying its chiral recognition and the stereoselectivity of its reactions. Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound.
Computational modeling can be used to simulate the interaction of the R- and S-enantiomers of the 3,3-dimethylbutan-2-ammonium cation with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. By calculating the interaction energies of the diastereomeric complexes formed between the amine enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly. These calculations often involve molecular docking or high-level quantum chemical calculations on the diastereomeric complexes. The energy difference between the two diastereomeric complexes can be related to the enantiomeric separation factor.
Furthermore, computational studies can elucidate the origins of stereoselectivity in reactions involving this chiral amine. By modeling the transition states of reactions leading to different stereoisomeric products, the energy differences between these transition states can be calculated. According to transition state theory, the reaction will preferentially proceed through the lower energy transition state, leading to the major stereoisomeric product. These studies can provide a detailed understanding of the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome of a reaction.
Reactivity and Organic Transformations Involving 3,3 Dimethylbutan 2 Amine Hydrochloride
Nucleophilic Reactions of the Amine Moiety
N-Alkylation and N-Acylation Reactions
As a primary amine, 3,3-dimethylbutan-2-amine readily undergoes N-alkylation with alkyl halides. This reaction proceeds via nucleophilic aliphatic substitution, where the amine displaces a halide from the alkylating agent. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
N-acylation of 3,3-dimethylbutan-2-amine with acylating agents such as acyl chlorides or acid anhydrides provides a more controlled route to mono-substituted products. This reaction is fundamental in organic synthesis for the formation of amide bonds. For instance, the chiral (S)-(+)-3,3-dimethyl-2-butylamine is utilized in the preparation of methyl 3′-{[(2S-3,3-dimethylbutan-2-yl]carbamoyl]-2,2′-binaphthalene-3-carboxylate, a reaction that involves the formation of a carbamoyl (B1232498) group, a derivative of an amide.
Table 1: Examples of N-Alkylation and N-Acylation Products
| Reactant | Reagent Type | Product Class |
|---|---|---|
| 3,3-Dimethylbutan-2-amine | Alkyl Halide | Secondary or Tertiary Amine |
| 3,3-Dimethylbutan-2-amine | Acyl Chloride | N-Acyl Amide |
| 3,3-Dimethylbutan-2-amine | Acid Anhydride | N-Acyl Amide |
Formation of Imines and Enamines
The reaction of 3,3-dimethylbutan-2-amine with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. sigmaaldrich.comwikipedia.orgharvard.educardiff.ac.ukchemspider.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. sigmaaldrich.comwikipedia.orgharvard.educardiff.ac.ukchemspider.com The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the imine product. sigmaaldrich.comcardiff.ac.uk The mechanism proceeds through a carbinolamine intermediate. harvard.educardiff.ac.uk Due to its structure as a primary amine, 3,3-dimethylbutan-2-amine exclusively forms imines and not enamines, as the formation of the latter requires a secondary amine. wikipedia.org
Reactions at the Chiral Center and Adjacent Carbons
The stereogenic center at the carbon atom bearing the amino group (C2) is a key feature of 3,3-dimethylbutan-2-amine. This chirality is often exploited in asymmetric synthesis, where the amine serves as a chiral auxiliary or a chiral building block. wikipedia.orgresearchgate.net In such applications, the chiral center is typically preserved throughout the reaction sequence to induce stereoselectivity in the formation of new chiral centers in the target molecule. wikipedia.orgresearchgate.net For example, derivatives of (R)-3,3-dimethylbutan-2-amine are used in biomimetic non-heme iron-catalyzed epoxidation, where the chirality of the amine ligand directs the stereochemical outcome of the oxidation. researchgate.net
Reactions can also be influenced by the sterically bulky tert-butyl group adjacent to the chiral center. This group can direct the approach of reagents, leading to specific stereochemical outcomes in reactions occurring at the chiral center or at the adjacent methyl group.
Oxidation and Reduction Chemistry
The amine functionality of 3,3-dimethylbutan-2-amine can be susceptible to oxidation, although specific examples are not extensively documented. However, derivatives of this amine are employed in oxidation catalysis. Chiral ligands synthesized from (R)-3,3-dimethylbutan-2-amine are used in biomimetic iron complexes that catalyze the epoxidation of alkenes. researchgate.net
In the context of reduction, while the amine itself is not typically reduced, the imines formed from 3,3-dimethylbutan-2-amine can be readily reduced to form secondary amines. This two-step process, known as reductive amination, is a powerful method for the formation of C-N bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride.
Participation in Condensation and Cyclization Reactions (e.g., pyrazole (B372694) synthesis)
3,3-Dimethylbutan-2-amine serves as a key reactant in condensation and cyclization reactions to form heterocyclic compounds. A notable example is its role in the synthesis of N-substituted pyrazoles. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a structure of interest in medicinal chemistry. uwindsor.canih.govnih.gov In a direct preparation method, 3,3-dimethylbutan-2-amine reacts with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. This reaction proceeds through a condensation mechanism to form an intermediate that subsequently cyclizes to yield the pyrazole ring. The 3,3-dimethylbutan-2-yl group becomes an N-substituent on the pyrazole ring.
Table 2: Pyrazole Synthesis from 3,3-Dimethylbutan-2-amine
| Reactant 1 | Reactant 2 | Key Reagent | Product |
|---|
Role in ortho-Deprotonation and Functionalization Reactions
In the context of aromatic chemistry, amine-containing substituents can function as directing groups in ortho-deprotonation reactions, a process known as directed ortho-metalation (DoM). wikipedia.org In this reaction, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at the position ortho to the directing group. wikipedia.org The heteroatom of the directing group coordinates to the lithium, facilitating the deprotonation at the adjacent site. wikipedia.org
While specific examples detailing the use of an N-aryl derivative of 3,3-dimethylbutan-2-amine as a directing group are not prevalent, the principle of DoM suggests that such a group could direct the lithiation of the aromatic ring. The nitrogen atom of the amine would act as the Lewis basic site for coordination with the lithium reagent, thereby directing functionalization to the ortho-position of the aromatic ring. This strategy allows for the regioselective introduction of a wide range of electrophiles.
Applications of 3,3 Dimethylbutan 2 Amine Hydrochloride in Asymmetric Synthesis and Catalysis
As a Chiral Building Block in Advanced Organic Synthesis
The fundamental utility of 3,3-dimethylbutan-2-amine lies in its role as a chiral scaffold. Its well-defined stereocenter and bulky tert-butyl group make it an ideal starting material for the synthesis of more complex chiral molecules and auxiliaries. Researchers have utilized (R)-3,3-dimethylbutan-2-amine to generate a diverse family of chiral derivatives through straightforward synthetic modifications. researchgate.net
These transformations typically begin with standard functional group manipulations of the primary amine, such as N-Boc protection, followed by coupling reactions. For instance, peptide-like molecules and more elaborate ligand structures have been successfully synthesized by coupling N-Boc protected amino acids, like L-tert-leucine, with (R)-3,3-dimethylbutan-2-amine. researchgate.net This modular approach allows for the systematic construction of a library of chiral compounds where the steric and electronic properties can be finely tuned for specific applications in catalysis and materials science. The amine's robust structure ensures that its chirality is effectively transferred to the new, more complex products.
Development of Chiral Ligands based on 3,3-Dimethylbutan-2-amine Scaffold
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds using transition metals. The 3,3-dimethylbutan-2-amine framework is an excellent scaffold for such ligands due to its steric bulk and the predictable spatial orientation it enforces around a metal center.
β-Aminophosphine derivatives are a significant class of ligands in asymmetric catalysis, valued for their stability and effectiveness in numerous metal-catalyzed reactions. rsc.org The synthesis of these ligands often originates from chiral amino acids or their corresponding amino alcohols. A common synthetic route involves the protection of the amine (e.g., with a Boc group), conversion of the alcohol to a good leaving group (e.g., a tosylate), and subsequent nucleophilic substitution with a phosphide (B1233454) source, such as potassium diphenylphosphide. rsc.org
While specific examples detailing the synthesis of β-aminophosphines directly from 3,3-dimethylbutan-2-amine are not extensively documented in prominent literature, the established synthetic pathways for structurally analogous chiral amines are directly applicable. rsc.org By reducing the corresponding amino acid (3,3-dimethyl-2-aminobutanoic acid) to the amino alcohol, one could readily access the necessary precursor for phosphinylation, thereby generating a chiral β-aminophosphine ligand incorporating the unique steric features of the 3,3-dimethylbutan-2-amine scaffold.
Ligands derived from the 3,3-dimethylbutan-2-amine scaffold have shown significant promise in various transition metal-catalyzed reactions, most notably in asymmetric epoxidation.
Asymmetric Epoxidation: In the field of biomimetic chemistry, chiral ligands derived from (R)-3,3-dimethylbutan-2-amine have been instrumental in developing non-heme iron(III) catalysts for the epoxidation of challenging terminal alkenes. researchgate.net These systems use environmentally benign aqueous hydrogen peroxide as the oxidant. Researchers have designed and synthesized a series of peptide-like chiral ligands by coupling (R)-3,3-dimethylbutan-2-amine with various N-Boc-protected amino acids. When combined with an iron(III) source, these in situ-formed complexes catalyze the epoxidation of substrates like 1-octene, achieving notable conversions and enantioselectivities. researchgate.net The results underscore the effectiveness of the bulky chiral amine in creating a selective catalytic environment.
Interactive Data Table: Iron-Catalyzed Asymmetric Epoxidation of 1-Octene Catalyzed by in situ generated Fe(III) complexes with ligands derived from (R)-3,3-dimethylbutan-2-amine.
| Ligand Precursor (Amino Acid) | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-Boc-L-proline | 41 | 18 |
| N-Boc-L-tert-leucine | 40 | 25 |
| N-Boc-L-phenylalanine | 35 | 16 |
| N-Boc-L-alanine | 32 | 11 |
Asymmetric Hydrogenation and Cycloaddition: Asymmetric hydrogenation and cycloaddition are powerful methods for creating chiral centers. The success of these reactions heavily relies on the design of the chiral ligand coordinated to the metal catalyst (e.g., iridium, rhodium, palladium). nih.govnih.gov Chiral phosphine (B1218219) and amine-based ligands are widely used to create an effective chiral pocket around the metal, directing the approach of the substrate and leading to high enantioselectivity. nih.govnih.gov Although the 3,3-dimethylbutan-2-amine scaffold is an ideal candidate for incorporation into ligands for these transformations, specific, high-impact examples of its application in asymmetric hydrogenation and cycloaddition are not widely reported in the surveyed literature. However, the principles established with other bulky chiral amines strongly suggest its potential for success in these areas.
Role as a Chiral Organocatalyst or Precursor
Chiral primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions. This mode of catalysis is central to a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org The effectiveness of these catalysts often depends on the steric environment around the amine, which influences the facial selectivity of the reaction.
While 3,3-dimethylbutan-2-amine possesses the requisite features of a chiral primary amine organocatalyst—a stereogenic center and significant steric bulk—its direct use in this capacity is not extensively documented. More commonly, it serves as a precursor for more complex, multifunctional organocatalysts. rsc.org For example, chiral primary amines are frequently integrated into thiourea (B124793) or squaramide frameworks to create bifunctional catalysts that activate nucleophiles and electrophiles simultaneously through hydrogen bonding and enamine/iminium formation. The 3,3-dimethylbutan-2-amine scaffold is a prime candidate for the development of such advanced organocatalysts.
Diastereoselective Inductions in Organic Reactions
Chiral auxiliaries are powerful tools for controlling stereochemistry in synthesis. By temporarily attaching a chiral molecule to a prochiral substrate, one can direct subsequent reactions to occur with high diastereoselectivity. wikipedia.org Chiral amines are frequently used as auxiliaries, particularly in diastereoselective alkylation reactions, where they are first converted to amides. harvard.edunih.gov The chiral environment created by the auxiliary blocks one face of the corresponding enolate, forcing the alkylating agent to approach from the less hindered side.
The bulky and rigid nature of 3,3-dimethylbutan-2-amine makes it an excellent theoretical candidate for a chiral auxiliary. After forming an amide with a carboxylic acid, its tert-butyl group would create a highly biased steric environment, potentially leading to high diastereomeric ratios (d.r.) in reactions such as enolate alkylation. While analogous systems, like those based on pseudoephedrine, have been shown to provide exceptional levels of stereocontrol in such reactions, harvard.edunih.gov specific studies detailing the performance of 3,3-dimethylbutan-2-amine as a chiral auxiliary are not prevalent in the reviewed scientific literature.
Design of Biomimetic Catalytic Systems Utilizing 3,3-Dimethylbutan-2-amine Derivatives
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by creating smaller, synthetic molecules that mimic the structure and function of an enzyme's active site. Derivatives of 3,3-dimethylbutan-2-amine have been successfully employed in the design of such systems, particularly for oxidation reactions.
Inspired by the active sites of non-heme iron oxygenase enzymes, which often feature histidine and aspartate residues coordinating to an iron center, researchers have developed catalysts for asymmetric epoxidation. researchgate.net By synthesizing peptide-like ligands that combine (R)-3,3-dimethylbutan-2-amine with amino acids like L-tert-leucine, a synthetic catalyst is created that mimics the chiral pocket of an enzyme. When used with an iron(III) salt, this ligand forms a complex that effectively catalyzes the epoxidation of terminal alkenes with high selectivity, demonstrating a successful biomimetic strategy. researchgate.net The combination of the chiral amine and an amino acid residue creates a tailored environment that orients the substrate and the oxidant, leading to the preferential formation of one epoxide enantiomer.
Emerging Research Directions and Future Prospects for 3,3 Dimethylbutan 2 Amine Hydrochloride
Innovations in Sustainable Synthesis and Green Chemistry Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. In this context, 3,3-Dimethylbutan-2-amine is being explored as a key component in the development of more sustainable synthetic routes.
One area of focus is the use of environmentally benign oxidants. For instance, researchers have developed biomimetic non-heme iron catalysts for the epoxidation of challenging terminal alkenes using aqueous hydrogen peroxide, a green oxidant. mdpi.com Chiral ligands derived from (R)-3,3-dimethylbutan-2-amine have been synthesized for this purpose, demonstrating the potential for creating catalytic systems that are both enantioselective and environmentally friendly. mdpi.comresearchgate.net The synthesis of these ligands often involves EDC coupling and reductive amination, steps that are being optimized for greater efficiency and sustainability. mdpi.com
Another green chemistry approach is the development of atom- and step-economical reactions. The direct preparation of N-substituted pyrazoles from primary amines, including 3,3-Dimethylbutan-2-amine, represents a move towards more efficient synthesis by reducing the number of synthetic steps and potential for waste generation. nih.govacs.org Furthermore, the application of this amine in reductive amination processes, a key transformation in organic synthesis, is being investigated within the framework of greener methodologies. purdue.edu
Exploration of Novel Catalytic Functions and Reaction Systems
The unique steric properties of 3,3-Dimethylbutan-2-amine make it an excellent chiral auxiliary and a precursor for a variety of catalysts. Its derivatives have been successfully employed in a range of catalytic asymmetric reactions, leading to the synthesis of enantiomerically enriched products.
A significant area of research is in organocatalysis. Chiral N-heterocyclic carbene (NHC) catalysts based on (S)-3,3-dimethylbutan-2-amine have been developed for the kinetic resolution of sulfoximines, achieving good selectivity factors. acs.org Additionally, iminium salt organocatalysis, which utilizes derivatives of this amine, has proven effective for the enantioselective epoxidation of unfunctionalized olefins. researchgate.netresearchgate.netresearchgate.net
Derivatives of 3,3-Dimethylbutan-2-amine have also been instrumental in the development of novel metal-based catalytic systems. Enantiopure doubly bridged biphenyl (B1667301) azepines prepared from (S)-3,3-dimethylbutan-2-amine have been shown to be effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. chimia.chchimia.chresearchgate.net These catalysts can be used as a diastereomeric mixture, simplifying their preparation and application. chimia.ch The following table summarizes some of the catalytic systems and their applications.
| Catalyst Type | Precursor Amine | Reaction Type | Substrate | Key Findings | Reference(s) |
| N-Heterocyclic Carbene (NHC) | (S)-3,3-Dimethylbutan-2-amine | Kinetic Resolution | Sulfoximines | Achieved good enantioselectivity and reactivity. | acs.org |
| Doubly Bridged Biphenyl Azepine | (S)-3,3-Dimethylbutan-2-amine | Enantioselective Epoxidation | Unfunctionalized Olefins | Effective catalysis with ee up to 87%. | chimia.chchimia.chresearchgate.net |
| Iminium Salt | (S)- and (R)-3,3-Dimethylbutan-2-amine | Enantioselective Epoxidation | Prochiral Alkenes | Both amines and iminium ions are effective catalysts. | researchgate.netresearchgate.netresearchgate.net |
| Biomimetic Iron Complex | (R)-3,3-Dimethylbutan-2-amine | Enantioselective Epoxidation | Terminal Alkenes | Utilizes aqueous H2O2 as a green oxidant. | mdpi.comresearchgate.net |
Advanced Characterization Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and synthetic routes. Advanced analytical techniques are being employed to elucidate the role of 3,3-Dimethylbutan-2-amine and its derivatives in chemical transformations.
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are being used to probe chirality. In one study, (R)-3,3-dimethylbutan-2-amine was used as a reference compound for testing the efficiency of a novel triaryl chirality probe. nih.gov The formation of an imine with the probe allowed for chirality sensing, demonstrating a practical application of advanced spectroscopic techniques for stereochemical analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of mechanistic studies. For instance, Rotating-frame Overhauser Effect Spectroscopy (ROESY) 1H NMR has been used to study the stereoselective synthesis of bidiaziridines derived from (2R,2'R)-N,N'-(1E,2E)-ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine). acs.org This technique provides through-space correlation of nuclei, which is invaluable for determining the three-dimensional structure of molecules in solution.
Computational studies are also providing significant insights. For example, calculations of binding energies have been used to understand the structure-activity relationships of microtubule-stabilizing agents derived from (R)-3,3-dimethylbutan-2-amine, which are being investigated as potential therapeutics for neurodegenerative diseases. nih.govacs.org These computational models help to explain how the bulky amine fragment influences the binding affinity of the molecule to its biological target. nih.gov
Interdisciplinary Applications in Materials Science and Supramolecular Chemistry
The principles of molecular recognition and self-assembly, which are central to supramolecular chemistry, are being explored to create new functional materials. The defined structure and chirality of 3,3-Dimethylbutan-2-amine make it a valuable component in the design of such systems.
In the field of medicinal chemistry, which intersects with materials science at the molecular level, derivatives of 3,3-Dimethylbutan-2-amine are being incorporated into complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines as microtubule-stabilizing agents for the potential treatment of neurodegenerative diseases. nih.govacs.orgunibo.it The steric bulk of the 3,3-dimethylbutan-2-yl group plays a crucial role in the interaction of these compounds with their biological targets. nih.gov
The amine has also been used in the context of supramolecular chemistry to influence the structure of larger assemblies. For instance, the condensation of (S)-3,3-dimethylbutan-2-amine with 5-dibenzosuberenone has been studied, demonstrating how a chiral amine can influence the diastereomeric ratio of the resulting imine. thieme-connect.com Furthermore, derivatives of 3,3-dimethylbutan-2-amine have been incorporated into the design of novel chiral phosphine (B1218219) ligands, which are important in catalysis and can be part of larger supramolecular systems. scholaris.ca These examples highlight the growing interest in using this versatile chiral building block to create molecules with specific functions and to control the architecture of molecular assemblies.
Q & A
Q. What are the key steps in synthesizing 3,3-Dimethylbutan-2-amine hydrochloride, and how is the product characterized?
Methodological Answer: The synthesis typically involves deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using hydrochloric acid in dioxane. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate reacts with HCl/dioxane at room temperature, followed by solvent evaporation under reduced pressure to yield the hydrochloride salt . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy:
Q. How is the purity of this compound validated in research settings?
Methodological Answer: Purity assessment combines chromatographic and spectroscopic techniques:
- Reverse-phase HPLC: Utilized with methanol-water gradients (e.g., 30% → 100% methanol) for separation and quantification .
- Mass spectrometry (MS): Validates molecular weight (e.g., 158.07 g/mol for the free base) and detects impurities .
- Melting point analysis: Sharp melting points (e.g., 211°C for related hydrochlorides) indicate crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
Methodological Answer: Yield optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., dioxane) enhance HCl solubility and reaction homogeneity .
- Stoichiometric control: Excess HCl (1.2–1.5 equivalents) ensures complete deprotection without side reactions .
- Temperature modulation: Room-temperature stirring minimizes thermal degradation of sensitive intermediates .
For troubleshooting low yields, kinetic monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy identifies incomplete deprotection or byproduct formation.
Q. What strategies are used to resolve stereochemical discrepancies in enantiomeric forms of this compound?
Methodological Answer: Enantiomeric separation requires:
- Chiral chromatography: Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .
- Circular dichroism (CD): Differentiates (S)- and (R)-enantiomers (CAS 31519-55-8 and 31519-54-7, respectively) via distinct optical activity profiles .
- X-ray crystallography: Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks in single crystals .
Q. How can researchers address contradictory NMR data for this compound across studies?
Methodological Answer: Data inconsistencies arise from solvent effects, pH, or impurities. Mitigation strategies include:
- Standardized conditions: Use deuterated DMSO for consistent hydrogen bonding and peak splitting .
- Spiking experiments: Add authentic reference standards to confirm peak assignments .
- 2D NMR techniques: HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks (e.g., δ 3.89–3.86 m for the chiral center) .
Analytical and Comparative Studies
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- Ultra-high-performance liquid chromatography (UHPLC): Achieves sub-ppm detection limits using C18 columns and UV/fluorescence detection .
- Ion chromatography (IC): Quantifies residual chloride ions from hydrochloride salt formation .
- Gas chromatography-mass spectrometry (GC-MS): Identifies volatile byproducts (e.g., tert-butyl chloride) from incomplete Boc deprotection .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability studies employ:
- Accelerated degradation testing: Exposure to 40°C/75% relative humidity for 4 weeks to simulate long-term storage .
- pH stability profiling: Assess decomposition in buffers (pH 1–12) via LC-MS to identify hydrolysis products (e.g., free amine or diketopiperazines) .
- Light sensitivity assays: UV irradiation (254 nm) detects photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
